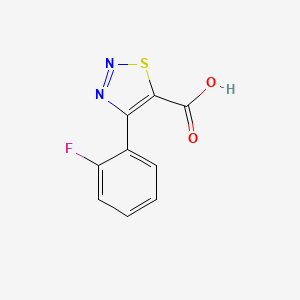

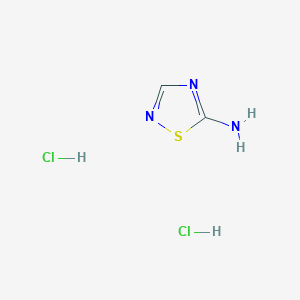

Acide 4-(2-fluorophényl)-1,2,3-thiadiazole-5-carboxylique

Vue d'ensemble

Description

The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Semi-conducteurs organiques

Les dérivés du thiophène comme l'acide 4-(2-fluorophényl)-1,2,3-thiadiazole-5-carboxylique sont essentiels au développement des semi-conducteurs organiques. Ces composés sont connus pour leur excellente mobilité des porteurs de charge, ce qui est crucial pour les transistors organiques à effet de champ (OFET) à haute performance. L'incorporation du groupe fluorophényle peut potentiellement améliorer les performances du semi-conducteur en raison de sa nature électronégative, ce qui peut améliorer les propriétés électriques du matériau .

Fabrication d'OLED

Dans le domaine des diodes électroluminescentes organiques (OLED), les molécules à base de thiophène constituent des éléments essentiels en raison de leur capacité à conduire l'électricité et à émettre de la lumière lorsqu'un courant électrique est appliqué. La structure spécifique de l'this compound pourrait être utilisée pour créer des OLED plus efficaces avec une meilleure luminosité et une pureté de couleur accrue .

Inhibiteurs de corrosion

L'application industrielle des dérivés du thiophène s'étend à leur utilisation comme inhibiteurs de corrosion. La structure moléculaire des composés thiophéniques leur permet de former une couche protectrice sur les surfaces métalliques, empêchant l'oxydation et la corrosion. Le groupe fluorophényle dans le composé pourrait améliorer cette propriété en fournissant une barrière plus robuste contre les éléments corrosifs .

Propriétés pharmacologiques

Les dérivés du thiophène présentent un large éventail de propriétés pharmacologiques. Ils ont été étudiés pour leurs effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux potentiels. Le dérivé spécifique en question pourrait conduire au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Synthèse de composés biologiquement actifs

La synthèse de composés biologiquement actifs implique souvent des dérivés du thiophène comme intermédiaires clés. Le groupe 4-(2-fluorophényl) pourrait être particulièrement utile dans la création de molécules ciblées pour la découverte de médicaments, tirant parti de sa capacité à interagir avec diverses cibles biologiques .

Science des matériaux

En science des matériaux, les dérivés du thiophène sont utilisés pour leurs propriétés uniques, telles que leur stabilité thermique et leurs caractéristiques électroniques. Ils sont essentiels dans la création de matériaux avancés pour diverses applications, notamment les capteurs, les cellules solaires et les appareils électroniques. Les attributs électroniques spécifiques de l'this compound pourraient être exploités pour développer des matériaux avec des performances supérieures .

Mécanisme D'action

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of arachidonic acid metabolites.

Biochemical and Physiological Effects

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it can be synthesized using a variety of methods, which makes it a useful intermediate in the synthesis of a variety of compounds. However, there are some limitations to the use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. Additionally, it can be toxic in high concentrations.

Orientations Futures

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has potential applications in a variety of fields, including medicine, biochemistry, and materials science. It can be used to study the structure-activity relationships of drugs and to synthesize a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used in the synthesis of polymers and other materials. Furthermore, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used to study the biochemical and physiological effects of compounds and to develop new drugs and treatments for various diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRKNRZOEXFLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

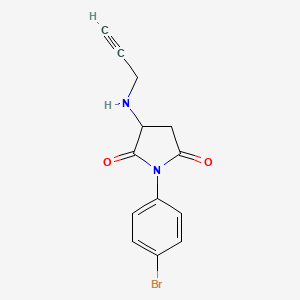

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)